molecular formula C6H3F2IO B118277 2,3-Difluoro-4-iodophenol CAS No. 144292-40-0

2,3-Difluoro-4-iodophenol

Cat. No.: B118277
CAS No.: 144292-40-0
M. Wt: 255.99 g/mol
InChI Key: IXJVMKIJWFFXCR-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-iodophenol is a versatile halogenated phenol that serves as a critical synthetic intermediate in advanced research. Its molecular structure, incorporating both fluorine and iodine atoms, makes it a valuable bifunctional building block for constructing complex organic materials . The phenol and iodine groups provide distinct sites for further functionalization via cross-coupling reactions, allowing for the creation of tailored molecular architectures. The strategic introduction of fluorine atoms significantly influences the properties of resulting materials. Fluorination is known to enhance thermal and chemical stability, lower the energy levels of molecular orbitals (HOMO and LUMO), and influence solid-state organization through secondary interactions, which is crucial for developing high-performance organic semiconductors . This compound is particularly relevant in the exploration of fluorinated π-conjugated systems for applications in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and photovoltaics . Furthermore, its derivatives are investigated in pharmaceutical research for targeted interactions; for instance, related biphenyl structures have been studied for their binding affinity with transport proteins like transthyretin . As such, this compound enables research across organic electronics, materials science, and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2IO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJVMKIJWFFXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617653
Record name 2,3-Difluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144292-40-0
Record name 2,3-Difluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Difluoro 4 Iodophenol

Purity and Purification Methods

The crude product obtained from the synthesis of 2,3-Difluoro-4-iodophenol typically contains unreacted starting materials, by-products, and the iodinating agent residues. Therefore, a thorough purification process is essential.

Standard purification techniques for compounds of this nature include:

Extraction: After the reaction is complete, the mixture is typically worked up by washing with aqueous solutions to remove inorganic salts and water-soluble impurities. This often involves sequential washes with a mild base (like sodium bicarbonate solution) to remove acidic impurities, followed by a reducing agent solution (like sodium thiosulfate) to quench any remaining iodine, and finally a brine wash to aid in the separation of aqueous and organic layers. rsc.org

Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. A silica (B1680970) gel column is commonly used, with a solvent system (eluent) of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). rsc.org The polarity of the eluent is often gradually increased to first elute the less polar impurities and then the more polar product. For similar compounds, yields of around 60% have been reported after column chromatography.

Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent or solvent mixture can be employed to further enhance its purity. This technique relies on the principle that the solubility of the compound and its impurities differ in a particular solvent at different temperatures.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Yield Optimization

Maximizing the yield of this compound involves the careful control of several reaction parameters:

Choice of Iodinating Agent and Catalyst: The reactivity of the iodinating agent and the effectiveness of the catalyst are paramount. While more reactive agents might lead to faster reactions, they can also result in the formation of over-iodinated or other side products. The use of N-iodosuccinimide with a catalytic amount of a Lewis acid often provides a good balance of reactivity and selectivity. organic-chemistry.org

Reaction Temperature: The temperature at which the reaction is conducted can significantly impact the reaction rate and the formation of by-products. Lower temperatures can enhance selectivity but may require longer reaction times. An optimal temperature must be determined experimentally. For related iodinations, temperatures in the range of 0 °C to room temperature are often employed. rsc.org

Stoichiometry of Reagents: The molar ratio of the reactants is a critical factor. Using a slight excess of the iodinating agent can help to drive the reaction to completion, but a large excess can lead to the formation of di-iodinated products.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and yield. Common solvents for iodination reactions include dichloromethane, acetonitrile, and N,N-dimethylformamide (DMF). rsc.org

Reaction Time: Monitoring the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or GC-MS is essential to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extending it for too long might lead to product degradation or the formation of more by-products.

By systematically optimizing these parameters, it is possible to significantly improve the yield and purity of the synthesized this compound.

Reactivity and Reaction Pathways of 2,3 Difluoro 4 Iodophenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a cornerstone of the molecule's reactivity, influencing the acidity of the compound and directing the regioselectivity of electrophilic aromatic substitution. It also serves as a site for nucleophilic substitution reactions like esterification and alkylation.

Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide conjugate base. libretexts.org In 2,3-Difluoro-4-iodophenol, the acidity is significantly enhanced by the presence of three electron-withdrawing halogen substituents (two fluorine atoms and one iodine atom). iitk.ac.inquora.com These groups stabilize the negative charge of the phenoxide ion through their strong negative inductive effects (-I effect), pulling electron density away from the aromatic ring and the oxygen atom. quora.com This increased stabilization facilitates the dissociation of the proton from the hydroxyl group.

Phenolate Formation: In the presence of a base (B:), such as an alkali metal hydroxide (B78521) (e.g., NaOH) or an alkoxide, this compound is readily deprotonated to form the corresponding 2,3-difluoro-4-iodophenoxide ion. This reaction is a standard acid-base equilibrium that lies far to the right due to the enhanced acidity of the phenol (B47542).

Phenolate formation of this compound

Figure 1. General reaction for the formation of 2,3-difluoro-4-iodophenoxide.

CompoundSubstituentsExpected Effect on Acidity (vs. Phenol)Dominant Electronic Effect
Phenol-HReferenceN/A
This compound-F, -IIncreased AcidityInductive Effect (-I)
p-Nitrophenol-NO2Increased AcidityInductive (-I) and Resonance (-M) Effects
p-Cresol-CH3Decreased AcidityInductive (+I) and Hyperconjugation

In electrophilic aromatic substitution (SEAr), existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The outcome for this compound is governed by the competing directing effects of the hydroxyl group and the halogen atoms.

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and a strong ortho, para-director. It donates electron density to the ring via a strong positive resonance effect (+M), which stabilizes the carbocation intermediate (arenium ion) formed during attack at the ortho and para positions.

Halogen (-F, -I) Groups: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are also ortho, para-directors because they can donate electron density through a positive resonance effect (+M), which helps stabilize the arenium ion when attack occurs at the ortho and para positions.

In this compound, the para position relative to the hydroxyl group is already occupied by the iodine atom. Therefore, electrophilic attack is directed to the available ortho positions. The primary site for substitution is the C6 position, which is ortho to the hydroxyl group and avoids steric hindrance from the adjacent fluorine atom at C2. The powerful activating effect of the hydroxyl group typically overrides the deactivating effects of the halogens, making the reaction feasible, although potentially requiring harsher conditions than for phenol itself.

Phenols can be oxidized to quinones, and this transformation is often accomplished using hypervalent iodine reagents. wikipedia.org These reagents are known for their mild reaction conditions and regioselectivity. nih.gov

o-Iodoxybenzoic acid (IBX): This reagent is known to regioselectively oxidize phenols to ortho-quinones. nih.govsemanticscholar.org The reaction proceeds via a double oxidation, where a hydroxyl group is first installed at the most nucleophilic ortho position, followed by oxidation of the resulting catechol intermediate. nih.gov For this compound, oxidation with IBX would be expected to yield 3,4-difluoro-5-iodo-1,2-benzoquinone.

Bis(trifluoroacetoxy)iodobenzene (BTI): This reagent can exhibit variable regioselectivity, often affording para-quinones where structurally possible. nih.gov However, since the para position in this compound is blocked by the iodine atom, oxidation with BTI would likely also favor the formation of the ortho-quinone or other oxidation products.

Other oxidizing agents like Fremy's salt can also be used, but they often lead to mixtures of ortho and para isomers. nih.gov The choice of oxidant is crucial for achieving a specific quinone product. acs.orgresearchgate.net

The hydrogen of the phenolic hydroxyl group can be replaced via nucleophilic substitution, leading to the formation of esters and ethers.

Esterification: Phenols react with carboxylic acid derivatives, such as acid chlorides or anhydrides, in the presence of a base (like pyridine) to form phenyl esters. This reaction, an acylation of the phenolic oxygen, is a common method for protecting the hydroxyl group. organic-chemistry.org For example, reacting this compound with acetyl chloride would yield 2,3-difluoro-4-iodophenyl acetate (B1210297). The Fischer esterification, which involves reacting directly with a carboxylic acid under acidic catalysis, is also a viable method. youtube.com

Alkylation (Williamson Ether Synthesis): Ethers can be synthesized from phenols using the Williamson ether synthesis. taylorandfrancis.comyoutube.com This two-step process involves first deprotonating the phenol with a strong base (like sodium hydride, NaH) to form the highly nucleophilic phenoxide ion. youtube.comlibretexts.org The phenoxide then acts as a nucleophile in an SN2 reaction with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether. youtube.com This method allows for the preparation of compounds like 1,2-difluoro-3-methoxy-4-iodobenzene from this compound. organic-chemistry.org

Reactivity of the Iodine Substituent

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the iodine atom an excellent leaving group in various reactions, particularly in transition metal-catalyzed cross-coupling.

The iodine atom of this compound makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (typically a boronic acid or ester) using a palladium catalyst and a base. wikipedia.orgnih.govorganic-chemistry.org this compound can react with various aryl or vinyl boronic acids to produce complex biaryl or styrenyl structures. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Heck-Mizoroki Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgdrugfuture.com The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would result in the formation of a new carbon-carbon bond at the C4 position, yielding a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. libretexts.orgtaylorandfrancis.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base like an amine. wikipedia.orgorganic-chemistry.orglibretexts.org Coupling this compound with a terminal alkyne (e.g., phenylacetylene) provides a direct route to substituted arylalkynes, which are valuable intermediates in organic synthesis. researchgate.netmdpi.com

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAr-B(OH)2 (Boronic Acid)Pd(PPh3)4 + Base (e.g., Na2CO3)Biaryl or Substituted Styrene
Heck-MizorokiAlkene (e.g., R-CH=CH2)Pd(OAc)2 + Ligand + Base (e.g., Et3N)Substituted Alkene
SonogashiraTerminal Alkyne (e.g., R-C≡CH)Pd(PPh3)2Cl2 + CuI + Base (e.g., Et3N)Arylalkyne

Nucleophilic Substitution Reactions of the Iodine Atom

While less common than metal-catalyzed cross-coupling, the iodine atom on the aromatic ring can be displaced by strong nucleophiles under certain conditions. These reactions, often requiring high temperatures or specific activators, are generally not as synthetically useful as cross-coupling methods for this class of compounds.

Iodine(III)-Mediated Iodination of Phenols

Hypervalent iodine(III) reagents are known oxidants and can mediate a variety of chemical transformations, including the iodination of other aromatic compounds. researchgate.netnih.gov These reagents can be formed from aryl iodides through oxidation. scripps.edu In principle, this compound could be oxidized to a hypervalent iodine(III) species, which could then act as an iodinating agent. researchgate.netnih.gov However, the primary role of this compound in the literature is as a substrate in coupling reactions rather than as a reagent for mediating iodination. organic-chemistry.orgbeilstein-journals.orgfrontiersin.orgscispace.comresearchgate.net

Reactivity of the Fluorine Substituents

The two fluorine atoms on the phenyl ring significantly influence the molecule's properties and reactivity.

Influence on Electron-Withdrawing Capacity and Molecular Stability

Fluorine is the most electronegative element, and its presence on the aromatic ring has a profound impact. nih.gov

Electron-Withdrawing Effect: The two fluorine atoms exert a strong inductive (-I) electron-withdrawing effect. This effect decreases the electron density of the aromatic ring and influences the acidity of the phenolic hydroxyl group. Generally, electron-withdrawing groups increase the acidity of phenols by stabilizing the resulting phenoxide anion. quora.comaskiitians.comalmerja.comlibretexts.org For instance, the pKa of p-fluorophenol is lower (more acidic) than that of phenol, and this effect is even more pronounced with multiple fluorine substituents. askiitians.comreddit.com

Nucleophilic Aromatic Substitution with Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com For SNAr to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. nih.govnih.gov

In this compound, the fluorine atoms are potential leaving groups. However, the ring is not strongly activated for SNAr at these positions. The hydroxyl group is an activating group, and the iodine atom's electronic effect is not as strongly withdrawing as a nitro group, which is a classic activator for SNAr reactions. masterorganicchemistry.com Therefore, displacing the fluorine atoms via an SNAr mechanism would require harsh reaction conditions and is generally a less favorable pathway compared to reactions at the C-I bond. osti.gov In SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Potential for Halogen Bonding Interactions

The molecular architecture of this compound suggests a significant potential for engaging in halogen bonding, a noncovalent interaction that has garnered increasing attention in fields such as crystal engineering, materials science, and medicinal chemistry. This interaction involves the electrophilic region of a halogen atom, known as the σ-hole, and a nucleophilic species. The strength of this bond is highly tunable and is notably influenced by the electronic environment of the halogen.

In this compound, the iodine atom at the 4-position is the primary halogen bond donor. The key to its enhanced halogen bonding capability lies in the presence of two electron-withdrawing fluorine atoms at the 2- and 3-positions of the phenyl ring. These fluorine atoms inductively pull electron density away from the aromatic ring and, consequently, from the carbon-iodine bond. This withdrawal of electron density leads to a more electron-deficient iodine atom, which in turn results in a more positive and larger σ-hole on the iodine. Theoretical studies on similar halogenated aromatic systems have demonstrated that fluorine substitution dramatically increases the strength of halogen bonds, in some cases by as much as 100%. arxiv.org

The electrostatic potential of the iodine atom in this compound is therefore anticipated to be significantly more positive than that in 4-iodophenol, making it a more potent halogen bond donor. This enhanced electrophilic character facilitates stronger and more directional interactions with a wide range of halogen bond acceptors, including lone pair-donating heteroatoms (such as oxygen, nitrogen, and sulfur) and π-systems.

Furthermore, the presence of the hydroxyl group introduces the possibility of competition and cooperation between halogen bonding and hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the phenolic oxygen can act as a hydrogen bond acceptor. The interplay between these two noncovalent interactions can lead to the formation of complex supramolecular assemblies and is a critical consideration in the rational design of crystal structures and in understanding its interactions in biological systems. Studies on analogous compounds, such as 4-iodotetrafluorophenol, have revealed that the phenate oxygen can readily participate in halogen bonding, particularly when hydrogen bonding sites are limited. arxiv.org This highlights the dual nature of the molecule in directing intermolecular interactions.

The table below summarizes the key molecular features of this compound that contribute to its halogen bonding potential.

Molecular FeatureRole in Halogen Bonding
Iodine Atom Primary halogen bond donor.
σ-hole Positive electrostatic potential on the iodine atom that interacts with nucleophiles.
Fluorine Atoms (at C2, C3) Strong electron-withdrawing groups that increase the magnitude of the σ-hole on the iodine, thus strengthening the halogen bond.
Hydroxyl Group Can compete with or complement halogen bonding through its ability to act as a hydrogen bond donor and its oxygen as an acceptor.

Multi-functional Reactivity in Complex Transformations

This compound is a versatile building block in organic synthesis, possessing multiple reactive sites that can be selectively functionalized to construct complex molecular architectures. Its multi-functional nature stems from the presence of a hydroxyl group, an iodine atom, and an activated aromatic ring, allowing for a diverse range of chemical transformations.

The iodine atom at the 4-position is a particularly valuable handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The electron-withdrawing nature of the adjacent fluorine atoms is known to influence the reactivity of the C-I bond, making it amenable to reactions such as the Suzuki-Miyaura and Ullmann couplings. nih.gov These reactions are pivotal in the synthesis of biaryl and diaryl ether linkages, which are common structural motifs in pharmaceuticals and functional materials. For instance, the acetate derivative of this compound has been utilized in the synthesis of fluorinated tamoxifen (B1202) analogs, demonstrating its utility in medicinal chemistry for the construction of bioactive compounds. nih.gov

The phenolic hydroxyl group offers another site for chemical modification. It can undergo O-alkylation, O-acylation, and other derivatizations. Importantly, it also directs electrophilic aromatic substitution to the ortho and para positions. However, in this compound, the positions ortho and para to the hydroxyl group are already substituted, which channels its reactivity in other ways. The interplay between the hydroxyl group and the halogens can be exploited in more complex transformations.

The strategic placement of the fluorine and iodine atoms on the phenol ring allows for sequential and site-selective reactions. The differential reactivity of the C-I bond compared to the C-F bonds allows for the selective functionalization of the iodine position while leaving the fluorine atoms intact. This is crucial for the synthesis of complex polyhalogenated compounds where precise control over the substitution pattern is required.

The table below outlines the principal reactive sites of this compound and the types of reactions they can undergo, highlighting the compound's multi-functional reactivity.

Reactive SiteTypes of ReactionsPotential Applications in Complex Transformations
Iodine Atom (at C4) Suzuki-Miyaura Cross-Coupling, Ullmann Coupling, Sonogashira Coupling, Heck Reaction, Buchwald-Hartwig AminationSynthesis of biaryls, diaryl ethers, substituted alkynes, and arylamines. Construction of complex scaffolds for pharmaceuticals and materials science.
Hydroxyl Group (at C1) O-Alkylation, O-Acylation, Etherification, EsterificationProtection/deprotection strategies, modification of solubility and electronic properties, and participation in condensation reactions.
Aromatic Ring Nucleophilic Aromatic Substitution (under specific conditions)Introduction of further functional groups, although less common due to the presence of other reactive sites.

This multi-functional reactivity makes this compound a valuable intermediate for the synthesis of a wide array of complex organic molecules, including those with applications in medicinal chemistry and materials science.

Applications in Advanced Organic Synthesis

A Key Intermediate for Complex Molecular Architectures

The strategic placement of fluorine and iodine atoms on the phenol (B47542) ring of 2,3-difluoro-4-iodophenol makes it a highly reactive and versatile intermediate. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the aromatic ring, while the iodine atom serves as a handle for various cross-coupling reactions. This combination of features allows for the selective introduction of different substituents and the construction of intricate molecular frameworks.

Crafting Complex Fluorinated Aromatic and Heterocyclic Compounds

The synthesis of complex fluorinated aromatic and heterocyclic compounds is a cornerstone of modern medicinal and materials chemistry. This compound serves as a crucial starting material in this endeavor. The iodine atom can be readily displaced or participate in a range of coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, to form new carbon-carbon bonds. This enables the attachment of various aromatic and heterocyclic moieties, leading to the creation of novel fluorinated compounds with tailored properties.

For instance, the phenolic hydroxyl group can be used to direct ortho-lithiation, allowing for the introduction of additional substituents on the aromatic ring. Furthermore, the fluorine atoms can influence the conformational preferences and electronic properties of the final molecule, which is often desirable in the design of bioactive compounds and advanced materials.

A Precursor to Pyrazole (B372694) and Other Heterocyclic Derivatives

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. This compound has proven to be a valuable precursor for the synthesis of various heterocyclic derivatives, including pyrazoles. The synthesis of a novel pyrazole intermediate, 3-(2,3-difluoro-4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, has been reported starting from 2,3-difluoro-4-iodoaniline, a closely related derivative of this compound. This highlights the utility of the 2,3-difluoro-4-substituted phenyl ring in constructing complex heterocyclic systems.

The general strategy often involves the transformation of the phenolic hydroxyl group or the iodine atom to introduce functionalities that can participate in cyclization reactions. This approach provides access to a diverse range of heterocyclic scaffolds that can be further elaborated to generate libraries of potential drug candidates or agrochemicals.

Facilitating the Formation of Diaryl Ethers through Ullmann Coupling

Diaryl ethers are an important structural motif found in a variety of natural products and synthetic compounds with significant biological activity. The Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide, is a classic method for the synthesis of diaryl ethers. This compound is an excellent substrate for this reaction. vulcanchem.com

The presence of the electron-withdrawing fluorine atoms can enhance the reactivity of the iodine atom in the Ullmann coupling. This reaction allows for the formation of a new carbon-oxygen bond, connecting the 2,3-difluorophenolic moiety to another aromatic ring. This method provides a direct and efficient route to complex diaryl ethers that might be difficult to access through other synthetic pathways.

Reaction Reactants Product Significance
Ullmann CouplingThis compound, Aryl HalideDiaryl EtherSynthesis of complex diaryl ethers with potential biological activity.

Driving the Development of New Chemical Entities

The unique structural features and reactivity of this compound make it a valuable tool in the discovery and development of new chemical entities with potential applications in medicine and agriculture. vulcanchem.com

A Building Block in Pharmaceutical Development

The incorporation of fluorine atoms into drug candidates can often lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. As a readily available source of a difluorinated phenolic ring, this compound is an attractive starting material for the synthesis of novel pharmaceutical compounds. vulcanchem.com

The iodine atom provides a convenient point for chemical modification, allowing for the introduction of various pharmacophores through cross-coupling reactions. This modular approach enables the rapid generation of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

A Key Component in Agrochemical Synthesis

The development of new herbicides and pesticides with improved efficacy and environmental profiles is a constant goal in the agrochemical industry. Fluorinated compounds have shown great promise in this area, and this compound serves as a key intermediate in the synthesis of novel agrochemicals.

Materials Science Applications of this compound

The strategic incorporation of fluorine atoms and a reactive iodine site makes this compound a valuable building block in materials science. Its unique electronic and steric properties are leveraged to synthesize advanced materials with tailored characteristics for applications in liquid crystals, polymers, and organic electronics. The presence of the ortho-difluoro motif significantly influences the molecular packing and electronic properties of the resulting materials, while the iodo-group serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

Liquid Crystal Precursors

The 2,3-difluorophenyl moiety is a key component in the design of modern liquid crystal (LC) materials, particularly those requiring high negative dielectric anisotropy (Δε) and a wide nematic phase range. researchgate.net The strong lateral dipole moment created by the two adjacent fluorine atoms is instrumental in achieving these properties. While direct synthesis from this compound is not explicitly detailed in the reviewed literature, its close analogue, 4-bromo-2,3-difluorophenol, serves as a starting material for a series of tolane liquid crystals. researchgate.net This suggests that this compound is a highly viable precursor for similar advanced LC materials.

The general synthetic approach involves multi-step reactions where the phenolic hydroxyl group is first etherified, and the halide (in this case, iodine) is subsequently used in cross-coupling reactions, such as Sonogashira or Suzuki coupling, to build the rigid mesogenic core.

The introduction of the 2,3-difluoro substitution pattern has several predictable and desirable effects on the final properties of the liquid crystals:

Negative Dielectric Anisotropy (Δε): The two ortho-fluorine substituents generate a strong dipole moment perpendicular to the long molecular axis. This is a crucial feature for vertically aligned (VA) liquid crystal displays (LCDs). beilstein-journals.orgnih.gov

Mesophase Behavior: Lateral fluorination is known to suppress higher-order smectic phases and can lead to the formation of desirable nematic and smectic A and C phases. researchgate.net The specific placement of the fluorine atoms significantly impacts the thermal stability of the mesophases.

Birefringence (Δn): The incorporation of a phenyl-tolane core, often constructed via Sonogashira coupling at the iodo-position, can lead to high birefringence, a property essential for various optical applications. researchgate.net

A comparative analysis of fluorinated terphenyls reveals that the ortho-difluorophenyl moiety is particularly effective at inducing tilted smectic phases (SmC) due to the strong lateral dipole. This makes compounds derived from this compound promising candidates for ferroelectric liquid crystal mixtures.

Table 1: Predicted Impact of the this compound Moiety on Liquid Crystal Properties

PropertyInfluence of the 2,3-Difluoro-4-iodophenyl GroupRationale
Dielectric Anisotropy (Δε) Induces negative valuesThe strong lateral dipole moment from the C-F bonds is perpendicular to the long molecular axis.
Mesophase Stability Reduces overall thermal stability but can induce desirable tilted smectic phases (SmC). researchgate.netSteric effects of the lateral fluorine atoms disrupt packing efficiency, while the lateral dipole promotes tilted arrangements.
Birefringence (Δn) Can contribute to high birefringence when incorporated into appropriate core structures (e.g., tolanes). researchgate.netThe polarizability of the aromatic system, which can be extended via reactions at the iodo-position, is a key factor.
Melting Point Generally leads to a reduction in melting point.The unsymmetrical substitution pattern can disrupt crystal packing, lowering the energy required to transition to the liquid crystalline phase.

Polymer Synthesis

In polymer science, fluorinated phenols are utilized to synthesize high-performance polymers with enhanced thermal stability, chemical resistance, and specific surface properties. researchgate.net The this compound molecule offers two key functionalities for polymerization: the phenolic hydroxyl group and the iodinated aromatic ring.

The hydroxyl group can be used in nucleophilic aromatic substitution reactions or converted into other functional groups for step-growth polymerization. For instance, fluorinated phenolic resins with improved thermal and hydrophobic properties have been synthesized. nih.gov

More significantly, the iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in the synthesis of conjugated polymers, which are the cornerstone of organic electronics. digitellinc.com By reacting this compound (or its derivatives) with appropriate bifunctional monomers, a variety of polymer architectures can be achieved.

For example, poly(arylene ether)s containing the 2,3-difluorophenoxy unit could be synthesized. The fluorine atoms would be expected to impart desirable properties to the resulting polymer:

Enhanced Solubility: The fluorine substituents can improve the solubility of rigid-rod conjugated polymers in organic solvents, which is crucial for solution-based processing.

Modified Electronic Properties: The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the polymer, which is a key strategy for tuning the electronic properties of materials used in organic electronic devices.

Low Surface Energy: Fluorinated polymers are known for their low surface energy, leading to hydrophobic and oleophobic surfaces. researchgate.net

Table 2: Potential Polymer Architectures from this compound and their Expected Properties

Polymer TypeSynthetic Route Involving this compoundKey Expected Properties
Poly(arylene ether)s Nucleophilic aromatic substitution of the phenoxide with an activated aryl halide.High thermal stability, good solubility, low dielectric constant.
Conjugated Polymers (e.g., Poly(p-phenylene)) Suzuki or Stille cross-coupling of a boronic acid or stannane (B1208499) derivative of the phenol with a dihaloaromatic comonomer.Tunable electronic properties (HOMO/LUMO levels), potential for use in organic electronics.
Poly(arylene ethynylene)s Sonogashira cross-coupling of an ethynyl-derivatized phenol with a dihaloaromatic comonomer.High degree of conjugation, potential for photoluminescent and electroluminescent applications.

Organic Electronic Materials

The development of novel organic semiconductors is crucial for advancing organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The molecular structure of these materials dictates their electronic properties, morphology, and device performance. escholarship.org

The 2,3-difluoro-4-iodophenyl moiety is a promising building block for such materials. The electron-withdrawing fluorine atoms can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated system. Lowering these energy levels can improve the air stability of n-type (electron-transporting) materials and adjust the open-circuit voltage in OPVs.

The reactive iodine site allows for the incorporation of the 2,3-difluorophenol (B1222669) unit into larger π-conjugated systems through cross-coupling reactions. This is a common strategy for building the donor-acceptor (D-A) architectures often employed in high-performance organic semiconductors. digitellinc.com For example, this compound could be coupled with an electron-rich comonomer to create a D-A conjugated polymer.

The impact of the 2,3-difluorophenyl unit on the properties of organic electronic materials is summarized below:

Table 3: Influence of the this compound Moiety on Organic Electronic Material Properties

PropertyEffect of the 2,3-Difluorophenyl UnitRelevance to Organic Electronics
HOMO/LUMO Energy Levels Lowers both HOMO and LUMO levels due to the inductive effect of fluorine.Improves air stability of n-type semiconductors; allows for tuning of the open-circuit voltage in OPVs.
Molecular Packing The fluorine substituents can influence intermolecular interactions (e.g., π-π stacking), affecting charge carrier mobility.Charge transport in OFETs is highly dependent on the solid-state packing of the semiconductor molecules.
Solubility Can enhance solubility of the final conjugated polymer or small molecule.Facilitates solution-based processing techniques like spin-coating and inkjet printing for device fabrication.
Morphology of Thin Films The presence of fluorine can alter the morphology of the active layer in bulk heterojunction solar cells.The nanoscale morphology of the donor-acceptor blend is critical for efficient charge separation and collection in OPVs.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 2,3-Difluoro-4-iodophenol, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed to map out the precise arrangement of atoms.

In the ¹H NMR spectrum of this compound, one would expect to observe signals corresponding to the aromatic protons and the hydroxyl proton.

Aromatic Region: The benzene (B151609) ring has two hydrogen atoms. Due to their different electronic environments relative to the fluorine and iodine substituents, they are expected to be non-equivalent, giving rise to two distinct signals in the aromatic region (typically δ 6.0-8.5 ppm).

The proton at position 5 (H-5) would be adjacent to the iodine atom. Its signal would likely appear as a doublet of doublets, split by the proton at position 6 (H-6) and the fluorine at position 3 (F-3).

The proton at position 6 (H-6) is adjacent to the hydroxyl group. Its signal would also be expected to be a doublet of doublets, split by H-5 and the fluorine at position 2 (F-2).

Hydroxyl Proton: The hydroxyl (-OH) proton signal would appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

The expected couplings would provide key structural information. The coupling constant between the two aromatic protons (³JHH) would be in the typical range for ortho-coupling (7-10 Hz). The coupling constants between the protons and the fluorine atoms (JHF) would also be observed, providing further confirmation of the substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound This table is a representation of expected data; actual experimental values are not available.

Proton Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-5 Downfield in aromatic region Doublet of Doublets (dd) ³J(H5-H6), ⁴J(H5-F3)
H-6 Upfield in aromatic region Doublet of Doublets (dd) ³J(H6-H5), ³J(H6-F2)
-OH Variable Broad Singlet (br s) N/A

A proton-decoupled ¹³C NMR spectrum of this compound would show six distinct signals, one for each unique carbon atom in the molecule.

C-1 (C-OH): The carbon atom bonded to the hydroxyl group would be significantly deshielded, appearing at a chemical shift between δ 150-160 ppm. It would exhibit coupling to the fluorine atom at C-2.

C-2 (C-F): This carbon, directly attached to a highly electronegative fluorine atom, would show a large chemical shift and a significant one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet.

C-3 (C-F): Similar to C-2, this carbon would also be a doublet due to coupling with its attached fluorine atom. Its chemical shift would be influenced by both the adjacent fluorine and iodine atoms.

C-4 (C-I): The carbon atom bonded to the iodine atom typically shows a signal at a lower chemical shift compared to carbons bonded to lighter halogens, a phenomenon known as the "heavy atom effect."

C-5 and C-6: These two carbons are bonded to hydrogen atoms and would appear in the typical aromatic region (δ 110-130 ppm). They would also exhibit smaller C-F couplings.

Table 2: Predicted ¹³C NMR Data for this compound This table is a representation of expected data; actual experimental values are not available.

Carbon Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C-1 ~150-160 Doublet (d)
C-2 High ppm, influenced by F Doublet (d)
C-3 High ppm, influenced by F/I Doublet (d)
C-4 Low ppm, influenced by I Doublet of Doublets (dd)
C-5 ~110-130 Doublet of Doublets (dd)
C-6 ~110-130 Doublet (d)

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms.

F-2 and F-3: The chemical shifts of the fluorine atoms would be influenced by their position relative to the hydroxyl and iodo groups. Each fluorine signal would likely appear as a doublet due to coupling to the other fluorine atom (³JFF). Further splitting could arise from couplings to the aromatic protons (JHF). The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for confirming the presence and environment of fluorine atoms.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands.

O-H Stretch: A prominent broad band in the region of 3200-3600 cm⁻¹ would indicate the stretching vibration of the hydroxyl (-OH) group. The broadening is due to hydrogen bonding.

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

C-F Stretch: Strong absorption bands in the 1000-1300 cm⁻¹ region are characteristic of carbon-fluorine stretching vibrations.

C-O Stretch: An absorption band for the C-O stretching of the phenol (B47542) would be expected around 1200-1260 cm⁻¹.

C-I Stretch: The carbon-iodine bond stretch would appear at a much lower frequency, typically in the far-infrared region around 500-600 cm⁻¹, due to the heavy mass of the iodine atom.

Table 3: Expected Characteristic IR Absorption Bands for this compound This table is a representation of expected data; actual experimental values are not available.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenolic O-H Stretch, H-bonded 3200 - 3600 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium, Sharp
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
Phenolic C-O Stretch 1200 - 1260 Strong
Aryl C-F Stretch 1000 - 1300 Strong
Aryl C-I Stretch 500 - 600 Medium to Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis.

Molecular Ion Peak (M⁺): The molecular weight of this compound is 255.99 g/mol . In the mass spectrum, a prominent molecular ion peak would be expected at m/z ≈ 256.

Fragmentation Pattern: Upon ionization, the molecular ion can break apart into smaller, characteristic fragments. Common fragmentation pathways for halogenated phenols include:

Loss of a halogen: Peaks corresponding to the loss of an iodine atom (M - 127) would be highly probable, leading to a fragment ion around m/z 129.

Loss of CO: A common fragmentation for phenols is the loss of carbon monoxide, which would result in a peak at (M - 28).

Loss of HF: Elimination of hydrogen fluoride (B91410) could also be a possible fragmentation pathway.

Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Table 4: Predicted Mass Spectrometry Fragments for this compound This table is a representation of expected data; actual experimental values are not available.

m/z Value Possible Fragment Identity
~256 [C₆H₃F₂IO]⁺ (Molecular Ion)
~129 [M - I]⁺
~228 [M - CO]⁺

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to determine its energy, geometry, and various other properties. Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic spectra.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 2,3-Difluoro-4-iodophenol, a process known as geometry optimization. These calculations provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, analysis of the electronic structure reveals key characteristics such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The MEP map visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is vital for predicting sites of electrophilic and nucleophilic attack.

Table 1: Predicted Molecular Properties of Halogenated Phenols from DFT Studies Note: This table is illustrative of typical data obtained from DFT calculations for similar molecules, as specific data for this compound is not available.

PropertyDescriptionTypical Method
Optimized GeometryProvides bond lengths (e.g., C-C, C-O, O-H, C-F, C-I) and angles.DFT (e.g., B3LYP/6-311+G(d,p))
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate an electron.DFT
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.DFT
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.DFT
Dipole MomentMeasures the overall polarity of the molecule.DFT
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and reactive sites.DFT

For studying reaction mechanisms, computational chemists model the entire reaction pathway, identifying transition states and intermediates. This allows for the calculation of activation energies, which determine the reaction rate. For a molecule like this compound, theoretical studies could predict the outcomes of various organic reactions, such as nucleophilic aromatic substitution or reactions involving the hydroxyl group.

The substituents on the phenol (B47542) ring (fluorine, iodine, and hydroxyl group) are capable of forming various non-covalent interactions that are crucial for its physical properties and its interactions with other molecules.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (with the hydrogen atom) and a hydrogen bond acceptor (with the oxygen atom). Intramolecular hydrogen bonding might occur between the hydroxyl group and the adjacent fluorine atom. Intermolecular hydrogen bonding is critical in determining the properties of the bulk material, such as its melting and boiling points.

Halogen Bonding: The iodine atom, and to a lesser extent fluorine, can participate in halogen bonding. This is an interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile. The iodine atom in this compound is a particularly good candidate for forming strong halogen bonds.

Quantum chemical methods can quantify the strength and nature of these interactions, providing insights into the supramolecular chemistry of the compound.

Molecular Dynamics and Conformational Analysis

While quantum mechanics is excellent for understanding static electronic properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations can reveal the conformational flexibility of this compound, particularly the rotation around the C-O bond of the hydroxyl group.

By simulating the molecule in different environments (e.g., in a solvent or in a crystal lattice), MD can provide information on how intermolecular interactions influence its dynamic behavior. This is crucial for understanding processes like solvation and crystal packing.

Theoretical Insights into Biological Interactions and Reactivity

Computational methods are widely used in drug discovery and toxicology to predict how molecules might interact with biological systems. For this compound, theoretical studies could involve molecular docking simulations. In these simulations, the molecule is "docked" into the active site of a protein to predict its binding affinity and mode of interaction.

Such studies can help to identify potential biological targets and to understand the structural basis of the molecule's activity. The electronic properties and intermolecular interaction capabilities (hydrogen and halogen bonding) calculated by quantum chemistry are essential inputs for these simulations, as they govern the interactions between the molecule and the amino acid residues in the protein's active site. For instance, the ability to form specific hydrogen or halogen bonds can be a key determinant of biological activity.

Derivatives and Analogues of 2,3 Difluoro 4 Iodophenol

Structural Analogues in Research

Structural analogues of 2,3-difluoro-4-iodophenol are molecules that share a similar core structure but differ in the number or position of halogen substituents, or in the nature of the functional group replacing the hydroxyl moiety. Research into these analogues provides insight into how specific structural modifications influence physical properties and chemical reactivity.

A primary area of investigation involves the study of crystal packing and intermolecular interactions. For instance, the crystal structures of various iodophenols, such as 2-iodophenol (B132878), m-iodophenol, and p-iodophenol, have been analyzed to understand the influence of the iodine substituent's position on crystal lattice formation. acs.org In 2-iodophenol, zigzag chains formed by O-H···O hydrogen bonds are linked by I···I interactions, a feature not observed in the meta and para isomers. acs.org The substitution pattern also significantly affects physical properties like melting points; for example, the melting point increases from 43°C for 2-iodophenol to 93°C for 4-iodophenol. acs.org

Analogues where the fluorine substitution pattern is varied are also of significant interest. Compounds such as 2-fluoro-4-iodophenol, 2,6-difluoro-4-iodophenol, and 2,3,5,6-tetrafluoro-4-iodophenol (B157599) are commercially available and used in comparative studies and as building blocks in synthesis. synquestlabs.com Another class of analogues includes ethers, such as 1-ethoxy-2,3-difluoro-4-iodobenzene. This compound, where the phenolic proton is replaced by an ethyl group, is used as an intermediate in the synthesis of multifluorotolane derivatives for liquid crystal displays (LCDs).

More complex analogues have been developed for specific applications. An example is Methyl N-[(2',4'-difluoro-4-hydroxy-5-iodobiphenyl-3-yl)carbonyl]-beta-alaninate, which incorporates the substituted iodophenol structure into a larger biphenyl (B1667301) system. drugbank.com Such complex derivatives are often explored in medicinal chemistry.

Compound NameKey Structural Difference from this compoundArea of Research Interest
2-IodophenolLacks fluorine atomsCrystal packing and intermolecular interactions acs.org
4-IodophenolLacks fluorine atoms; iodine at para-position relative to hydroxylCrystal packing and physical properties acs.org
2-Fluoro-4-iodophenolContains one fewer fluorine atom (at position 2)Synthetic intermediate synquestlabs.com
2,6-Difluoro-4-iodophenolDifferent fluorine substitution pattern (positions 2 and 6)Synthetic intermediate synquestlabs.com
1-Ethoxy-2,3-difluoro-4-iodobenzeneHydroxyl group is replaced by an ethoxy groupIntermediate for liquid crystal display materials
2,3,5,6-Tetrafluoro-4-iodophenolContains two additional fluorine atomsSynthetic intermediate synquestlabs.com

Synthesis and Applications of Related Polyhalogenated Phenols

The synthesis of polyhalogenated phenols can be achieved through several routes, each with distinct advantages and limitations. These compounds are valuable intermediates, finding use in the production of agrochemicals, dyestuffs, photosensitive materials, and pharmaceuticals. researchgate.netchemistryviews.org

One common synthetic approach is the direct electrophilic halogenation of phenols. rsc.org However, controlling the regioselectivity of this reaction can be challenging due to the strong activating effect of the hydroxyl group, which often leads to the formation of polyhalogenated products. scientificupdate.com To achieve greater selectivity, particularly for ortho-halogenation, catalyst systems such as ammonium (B1175870) salts with reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) have been developed. scientificupdate.com

An alternative, indirect method that provides better control over the final substitution pattern is the diazo-decomposition of polyhalogenated anilines. google.com This process involves diazotizing the corresponding polyhalogenated aniline (B41778) in an aqueous sulfuric acid medium, followed by hydrolysis of the resulting diazonium salt by heating. google.com This method allows for the production of phenols with specific halogen substitutions that are not easily accessible through direct halogenation. google.com

More recently, environmentally benign and sustainable methods have been explored. One such method is the laccase-catalyzed iodination of phenols using potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant. rsc.org This enzymatic approach has shown high efficiency for the iodination of various substituted phenols under mild reaction conditions. rsc.org

The applications of polyhalogenated phenols are largely centered on their role as precursors in cross-coupling reactions. The carbon-iodine bond is particularly useful in reactions like Sonogashira, Heck, and Suzuki couplings, where the iodine atom is replaced by another functional group. researchgate.netkoreascience.kr For example, o-iodophenols are used in palladium-catalyzed reactions with terminal alkynes to synthesize 2-substituted benzofurans, which are heterocyclic compounds with known biological activities. koreascience.kr

Comparative Reactivity Studies with Similar Compounds

The reactivity of halogenated phenols is a subject of detailed study, particularly concerning how the type, number, and position of halogen substituents influence chemical behavior. The phenolic hydroxyl group is a strong activating group, making the aromatic ring significantly more reactive toward electrophilic substitution than benzene (B151609). maqsad.io This high reactivity can make reactions like bromination difficult to control, often leading to di- or tri-substituted products. msu.edu

Comparative studies on the degradation of halogenated phenols in advanced oxidation processes (AOPs) reveal the profound effect of substituent position. In one study comparing the degradation of bromophenols and chlorophenols using UV/PDS (peroxydisulfate) and UV/H₂O₂ (hydrogen peroxide) processes, the degradation rates were found to be dependent on the isomer. rsc.orgrsc.org For the UV/PDS process, the reactivity order was para-substituted > ortho-substituted > meta-substituted phenols. rsc.orgrsc.org In contrast, the UV/H₂O₂ process showed a different order of para > meta > ortho. rsc.orgrsc.org These differences are attributed to the distinct reaction activities of the generated sulfate (B86663) (SO₄˙⁻) and hydroxyl (HO˙) radicals with the phenols. rsc.orgrsc.org

The acidity of phenols is another key aspect of their reactivity and is significantly enhanced by the presence of electron-withdrawing substituents like halogens. msu.edu Therefore, polyhalogenated phenols are generally stronger acids than phenol (B47542) itself. This increased acidity affects their behavior in base-catalyzed reactions.

The nature of the halogen also plays a role. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making iodinated phenols more reactive in many coupling reactions where the halogen acts as a leaving group. This is why iodoarenes are frequently used in palladium-catalyzed synthesis. researchgate.net Conversely, in reactions where the halogen remains in the final product, the different electronegativity and size of the halogens can influence the product's properties and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Difluoro-4-iodophenol with high purity?

  • Methodological Answer : Synthesis typically involves halogenation of fluorophenol precursors. For purification, flash chromatography (e.g., using silica gel) followed by recrystallization in ethanol is effective for isolating high-purity crystals. Yield optimization (e.g., 82% as reported in similar fluorophenol syntheses) requires controlled reaction conditions (e.g., temperature, stoichiometry of iodine sources) . Purity validation via HPLC (C18 column, UV detection at 230/265 nm) ensures ≥99% purity .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store in airtight, light-protected containers under inert gas (e.g., argon) at 2–8°C. Analogous iodophenols (e.g., 3,5-Difluoro-2-iodophenol) are sensitive to moisture and light, which can induce dehalogenation or oxidation. Use desiccants and monitor stability via periodic NMR analysis .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using chemical shift ranges (e.g., aromatic protons at δ 6.5–7.5 ppm, fluorine coupling patterns) and <sup>19</sup>F NMR for fluorine environment analysis .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C6H3F2IO: 255.93 g/mol) .
  • X-ray Crystallography : Resolves bond angles/geometry, as demonstrated for structurally related difluorophenyl compounds .

Advanced Research Questions

Q. How can researchers design experiments to investigate the iodine substituent’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Substitution Reactions : Use palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Monitor reaction progress via TLC and optimize catalyst loading (e.g., Pd(PPh3)4 at 1–5 mol%) and base (e.g., K2CO3 in acetone/water) .
  • Kinetic Studies : Conduct time-resolved <sup>19</sup>F NMR to track fluorine environment changes during reaction progression .

Q. How should contradictions in spectroscopic data between synthesized derivatives be resolved?

  • Methodological Answer :

  • Triangulation : Cross-validate using multiple techniques (e.g., NMR, IR, X-ray) to confirm structural assignments. For example, unexpected <sup>1</sup>H NMR splitting may arise from fluorine coupling (e.g., <sup>3</sup>JF-H ~8–12 Hz), requiring simulation software for accurate interpretation .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to resolve ambiguities .

Q. What strategies mitigate hazards during large-scale handling of this compound?

  • Methodological Answer :

  • Safety Protocols : Use fume hoods, PPE (gloves, goggles), and emergency showers. Analogous iodophenols (e.g., 3,5-Difluoro-2-iodophenol) exhibit acute toxicity (H302, H315, H319) and require hazard-specific SOPs .
  • Waste Management : Neutralize iodine-containing waste with sodium thiosulfate to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.